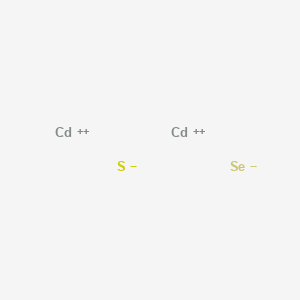
Cadmium selenide sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium selenide sulfide is a useful research compound. Its molecular formula is Cd2SSe and its molecular weight is 335.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to Cadmium Selenide Sulfide
This compound (Cd₂SSe) is a compound that combines cadmium, selenium, and sulfur. It has garnered significant attention in various scientific fields due to its unique properties, particularly in the realm of nanotechnology and materials science. This compound is primarily studied for its applications in optoelectronics, photovoltaics, and biomedical fields.
Optoelectronic Devices
This compound is widely used in optoelectronic applications due to its semiconductor properties. It is particularly beneficial in the fabrication of:
- Photovoltaic Cells : Cd₂SSe can be utilized in thin-film solar cells, contributing to improved efficiency due to its favorable bandgap properties.
- Light Emitting Diodes (LEDs) : The compound's ability to emit light when subjected to electric current makes it suitable for LED technology.
Quantum Dots
Quantum dots (QDs), which are nanoscale semiconductor particles, often incorporate this compound due to its advantageous optical characteristics. Applications include :
- Biolabeling : Cd₂SSe QDs are used in biological imaging and diagnostics due to their fluorescence properties. They can be engineered to emit specific wavelengths of light, making them useful for tracking cellular processes.
- Drug Delivery Systems : The biocompatibility and tunable properties of Cd₂SSe QDs allow them to be employed in targeted drug delivery systems.
Sensors
This compound is also explored for its application in sensor technology:
- Chemical Sensors : The compound can be used to develop sensors that detect specific chemical substances, leveraging its sensitivity to environmental changes.
- Biosensors : Its integration into biosensors enhances the detection of biological molecules, improving the sensitivity and specificity of these devices.
Pigments
Historically, this compound has been used as a pigment in various applications:
- Paints and Coatings : Its vibrant color and stability make it suitable for use in paints, plastics, and ceramics.
- Tattoo Inks : Case studies have documented the use of cadmium pigments in tattoo inks, although safety concerns regarding cadmium exposure have emerged .
Case Study 1: Quantum Dots in Biomedical Applications
A study investigated the impact of cadmium selenide zinc sulfide quantum dots on yeast cells, revealing significant alterations in protein expression profiles. This research highlighted the potential cytotoxic effects of these quantum dots while also demonstrating their utility in probing cellular mechanisms .
Case Study 2: Photovoltaic Efficiency
Research has shown that incorporating this compound into photovoltaic cells can enhance energy conversion efficiency. By optimizing the thickness and composition of Cd₂SSe layers within solar cells, researchers achieved notable improvements in performance metrics compared to traditional materials .
Comparative Data Table
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Optoelectronics | Photovoltaic cells | Improved efficiency |
| Light Emitting Diodes | Enhanced light emission | |
| Quantum Dots | Biolabeling | Specific fluorescence for imaging |
| Drug delivery systems | Targeted delivery capabilities | |
| Sensors | Chemical sensors | High sensitivity |
| Biosensors | Improved detection of biological molecules | |
| Pigments | Paints and coatings | Vibrant color and stability |
| Tattoo inks | Historical use despite safety concerns |
Propiedades
Número CAS |
12214-12-9 |
|---|---|
Fórmula molecular |
Cd2SSe |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
cadmium(2+);selenium(2-);sulfide |
InChI |
InChI=1S/2Cd.S.Se/q2*+2;2*-2 |
Clave InChI |
JLATXDOZXBEBJX-UHFFFAOYSA-N |
SMILES |
[S-2].[Se-2].[Cd+2].[Cd+2] |
SMILES canónico |
[S-2].[Se-2].[Cd+2].[Cd+2] |
Key on ui other cas no. |
12626-36-7 12214-12-9 11112-63-3 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















